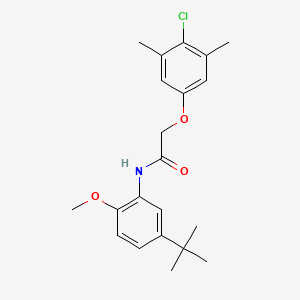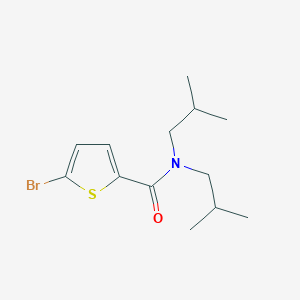
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 works by inhibiting the phosphorylation and degradation of IκBα, a protein that binds to and inhibits NF-κB. By preventing the activation of NF-κB, N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 reduces the production of inflammatory cytokines and chemokines, as well as the expression of genes involved in cell proliferation and survival. In cancer cells, N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 induces apoptosis by activating the caspase cascade, a series of proteases that cleave and activate downstream effector molecules leading to cell death.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to inhibit the growth of bacteria and viruses, as well as the formation of biofilms. N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 has also been shown to protect against neurodegeneration and oxidative stress, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 is its specificity for NF-κB inhibition, which allows for targeted modulation of inflammatory and cancer-related pathways. However, its potency can vary depending on the cell type and experimental conditions, making it important to carefully optimize dosing and exposure times. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082. One area of interest is the development of N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 analogs with improved potency and selectivity for specific NF-κB subunits. Another area of focus is the investigation of N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 as a potential therapeutic agent for a range of inflammatory and cancer-related diseases. Additionally, there is growing interest in the use of N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 as a tool for studying the role of NF-κB in various biological processes, including immune function, metabolism, and aging.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 has been widely studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development. N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 11-7082 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-13-9-16(10-14(2)20(13)22)26-12-19(24)23-17-11-15(21(3,4)5)7-8-18(17)25-6/h7-11H,12H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBLECCYTSLZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4278023.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine](/img/structure/B4278033.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)

![2,8-dimethyl-5-(9H-xanthen-9-ylcarbonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4278060.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![2-(4-tert-butylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4278091.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)